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Compound of Interest

Compound Name:
ethyl (2Z)-2-cyano-2-

methoxyiminoacetate

Cat. No.: B038545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the (E)- and (Z)-isomers of ethyl 2-

cyano-2-methoxyiminoacetate. Due to the limited availability of direct comparative data for the

methoxyimino compound, this guide leverages experimental data from its close structural

analogue, ethyl 2-cyano-2-(hydroxyimino)acetate, and established principles of

stereoisomerism in oxime ethers to provide a comprehensive analysis. The methodologies and

expected spectral differences outlined herein will serve as a valuable resource for the

identification and characterization of these isomers.

Data Presentation
The following tables summarize the expected and observed spectroscopic data for the (E)- and

(Z)-isomers. The data for the hydroxyimino analogue is used as a reference to infer the

characteristics of the methoxyimino compound.

Table 1: Comparative ¹H NMR Spectroscopic Data

The chemical shifts in ¹H NMR are influenced by the spatial arrangement of the substituents

around the C=N double bond. Anisotropy effects from the cyano and ester groups will cause

protons of the ethyl and methoxy groups to resonate at different frequencies in the two isomers.
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Assignment
(Z)-Isomer

(Predicted)

(E)-Isomer

(Predicted)

Reference Data: (Z)-

ethyl 2-cyano-2-

(hydroxyimino)acetat

e[1]

-OCH₃ ~4.1 ppm (s, 3H) ~4.3 ppm (s, 3H) N/A

-OCH₂CH₃
~4.4 ppm (q, J=7.1

Hz, 2H)

~4.5 ppm (q, J=7.1

Hz, 2H)
4.32 ppm (q, 2H)

-OCH₂CH₃
~1.4 ppm (t, J=7.1 Hz,

3H)

~1.5 ppm (t, J=7.1 Hz,

3H)
1.28 ppm (t, 3H)

Table 2: Comparative ¹³C NMR Spectroscopic Data

The electronic environment of the carbon atoms, particularly the sp²-hybridized carbon of the

C=N bond and the nitrile carbon, is expected to differ between the (E)- and (Z)-isomers, leading

to distinct chemical shifts.

Assignment (Z)-Isomer (Predicted) (E)-Isomer (Predicted)

C=O (ester) ~160 ppm ~162 ppm

C=N (oxime) ~140 ppm ~145 ppm

C≡N (nitrile) ~112 ppm ~115 ppm

-OCH₃ ~65 ppm ~67 ppm

-OCH₂CH₃ ~63 ppm ~64 ppm

-OCH₂CH₃ ~14 ppm ~14.5 ppm

Table 3: Comparative FT-IR Spectroscopic Data

Infrared spectroscopy can reveal subtle differences in the bond strengths of the key functional

groups due to the different steric and electronic environments in the (E)- and (Z)-isomers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.chemicalbook.com/synthesis/ethyl-e-2-cyano-2-hydroxyimino-acetate.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
(Z)-Isomer (Predicted

Wavenumber, cm⁻¹)

(E)-Isomer (Predicted

Wavenumber, cm⁻¹)

C≡N (nitrile) ~2240 ~2235

C=O (ester) ~1730 ~1725

C=N (oxime) ~1640 ~1630

N-O (oxime ether) ~1050 ~1040

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the title

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of the isolated isomer is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 200-220 ppm, a

relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) to

achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the isomer is finely ground with

dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid or soluble

samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or a solution in a suitable

solvent (e.g., chloroform) can be analyzed in a liquid cell.
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Instrumentation: FT-IR spectra are recorded on an FT-IR spectrometer.

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the KBr pellet or the solvent is recorded and subtracted

from the sample spectrum.

Visualization of the Comparative Workflow
The logical flow for the synthesis, separation, and spectroscopic comparison of the isomers is

depicted below.

Caption: Workflow for the spectroscopic comparison of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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